molecular formula C24H30N4O B10820292 Cumyl-pipetinaca

Cumyl-pipetinaca

Cat. No.: B10820292
M. Wt: 390.5 g/mol
InChI Key: MTMVUBQQIGZSQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cumyl-pipetinaca is a synthetic cannabinoid (SC) developed for research purposes. It belongs to the indazole-3-carboxamide class, characterized by a cumyl (1-methyl-1-phenylethyl) group attached to the nitrogen atom of the indazole core. This structural motif is critical for its interaction with cannabinoid receptors (CB1 and CB2). This compound is synthesized from Cumyl-INACA, a precursor used in the production of multiple SCs, including Cumyl-THPINACA and 5-fluoro-CUMYL-PINACA . As an analytical reference standard, it is employed in forensic and pharmacological studies to identify and quantify SCs in seized materials or biological samples.

Properties

Molecular Formula

C24H30N4O

Molecular Weight

390.5 g/mol

IUPAC Name

N-(2-phenylpropan-2-yl)-1-(2-piperidin-1-ylethyl)indazole-3-carboxamide

InChI

InChI=1S/C24H30N4O/c1-24(2,19-11-5-3-6-12-19)25-23(29)22-20-13-7-8-14-21(20)28(26-22)18-17-27-15-9-4-10-16-27/h3,5-8,11-14H,4,9-10,15-18H2,1-2H3,(H,25,29)

InChI Key

MTMVUBQQIGZSQB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)NC(=O)C2=NN(C3=CC=CC=C32)CCN4CCCCC4

Origin of Product

United States

Preparation Methods

The synthesis of CUMYL-PIPETINACA (hydrochloride) involves several steps:

Industrial production methods for this compound (hydrochloride) would involve scaling up these reactions under optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

CUMYL-PIPETINACA (hydrochloride) undergoes various chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

CUMYL-PIPETINACA (hydrochloride) is used extensively in scientific research, particularly in the following areas:

Mechanism of Action

CUMYL-PIPETINACA (hydrochloride) exerts its effects by binding to cannabinoid receptors in the body, particularly the CB1 and CB2 receptors. This binding leads to the activation of various signaling pathways, resulting in the modulation of neurotransmitter release and other cellular responses. The exact molecular targets and pathways involved in its mechanism of action are still under investigation .

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Profiles

Compound CAS Registry No. Molecular Formula Key Structural Features Receptor Affinity (Relative to THC) Detection Challenges
This compound Not provided Not provided Indazole-3-carboxamide with pipetinaca side chain High (CB1 > CB2) Requires GC-MS/MS or LC-HRMS
Cumyl-NBMINACA 1631074-60-6 C25H29N3O Norbornylmethyl side chain Extremely high (CB1 dominant) Differentiated via NMR
4-fluoro-CUMYL-5-fluoro-PINACA Not provided Not provided Fluorine substitutions at positions 4 and 5 Enhanced lipophilicity and potency HPLC-UV/IR spectral shifts
CUMYL-PINACA Not provided Not provided Pentyl side chain without fluorination Moderate Similar retention times in GC

Key Findings:

Structural Variations: this compound and Cumyl-NBMINACA differ in their side chains: pipetinaca (piperidine derivative) versus norbornylmethyl (bicyclic hydrocarbon). The norbornyl group in Cumyl-NBMINACA enhances metabolic stability, prolonging its half-life . Fluorinated analogs like 4-fluoro-CUMYL-5-fluoro-PINACA exhibit increased receptor binding due to fluorine’s electronegativity, which improves CB1 affinity .

Pharmacological Effects :

  • Cumyl-NBMINACA demonstrates higher potency than this compound, likely due to its rigid bicyclic side chain optimizing receptor interactions .
  • Fluorinated SCs show greater blood-brain barrier penetration, leading to faster onset of effects .

Analytical Differentiation :

  • Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are essential to distinguish these compounds. For example, Cumyl-NBMINACA’s unique molecular ion (m/z 387.5) and fragmentation patterns differentiate it from this compound .
  • Fluorinated SCs require specialized spectral analysis (e.g., IR) to identify positional isomerism .

Table 2: Regulatory Status (2025)

Compound Legal Status (EU) Primary Risks
This compound Controlled (Schedule II) Neurotoxicity, cardiovascular effects
Cumyl-NBMINACA Banned (Schedule I) Severe psychosis, overdose fatalities
4-fluoro-CUMYL-5-fluoro-PINACA Under review Unregulated in some regions; high toxicity

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